molecular formula C7H13N3 B14218076 (1S,2S)-1-Azido-2-methylcyclohexane CAS No. 831191-88-9

(1S,2S)-1-Azido-2-methylcyclohexane

Cat. No.: B14218076
CAS No.: 831191-88-9
M. Wt: 139.20 g/mol
InChI Key: IHVGIZNAOSKZLB-BQBZGAKWSA-N
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Description

(1S,2S)-1-Azido-2-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Azido-2-methylcyclohexane typically involves the azidation of (1S,2S)-2-methylcyclohexanol. One common method includes the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with sodium azide (NaN₃). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Azido-2-methylcyclohexane can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Reduction: (1S,2S)-1-Amino-2-methylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1S,2S)-1-Azido-2-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Azido-2-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Azido-2-phenylcyclohexane: Similar structure but with a phenyl group instead of a methyl group.

    (1S,2S)-1-Azido-2-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.

    (1S,2S)-1-Azido-2-isopropylcyclohexane: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

(1S,2S)-1-Azido-2-methylcyclohexane is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. Its small size and structural simplicity make it a versatile building block in synthetic chemistry.

Properties

CAS No.

831191-88-9

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1S,2S)-1-azido-2-methylcyclohexane

InChI

InChI=1S/C7H13N3/c1-6-4-2-3-5-7(6)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

IHVGIZNAOSKZLB-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1N=[N+]=[N-]

Canonical SMILES

CC1CCCCC1N=[N+]=[N-]

Origin of Product

United States

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